trans-Cyclobutane-1,2-diamine
Overview
Description
trans-Cyclobutane-1,2-diamine: is a cyclobutane derivative with two amino groups attached to the first and second carbon atoms in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclobutane-1,2-diamine typically involves the cycloaddition of suitable precursors followed by functional group transformations. One common method is the stereoselective synthesis from β-amino acid derivatives, which are obtained from chiral half-esters . Another approach involves the use of classical malonate alkylation chemistry to construct the cyclobutane ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthetic methodologies have been developed for related cyclobutane derivatives, which can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: trans-Cyclobutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and various substituted cyclobutane compounds .
Scientific Research Applications
trans-Cyclobutane-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and ligands for metal catalysts.
Biology: Its derivatives are used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of trans-Cyclobutane-1,2-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
- cis-Cyclobutane-1,2-diamine
- trans-Cyclopentane-1,2-diamine
- trans-Cyclohexane-1,2-diamine
- 6-amino-3-azaspiro[3.3]heptane
- 3,6-diaminospiro[3.3]heptane
Comparison: trans-Cyclobutane-1,2-diamine is unique due to its trans configuration, which imparts distinct steric and electronic properties compared to its cis counterpart. This configuration can influence its reactivity and the stability of the complexes it forms. Compared to larger ring systems like trans-Cyclohexane-1,2-diamine, this compound offers a more rigid and constrained structure, which can be advantageous in certain applications .
Properties
IUPAC Name |
(1R,2R)-cyclobutane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQWQAYVBRQQC-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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